3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid 3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid A metabolite of Candesartan
Brand Name: Vulcanchem
CAS No.: 180603-76-3
VCID: VC0193047
InChI: InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-33-34-36(26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43)/t22-,23-,24-,25?,27+/m1/s1
SMILES: CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O
Molecular Formula: C30H28N6O9
Molecular Weight: 616.59

3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid

CAS No.: 180603-76-3

Cat. No.: VC0193047

Molecular Formula: C30H28N6O9

Molecular Weight: 616.59

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid - 180603-76-3

Specification

CAS No. 180603-76-3
Molecular Formula C30H28N6O9
Molecular Weight 616.59
IUPAC Name 3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid
Standard InChI InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-33-34-36(26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43)/t22-,23-,24-,25?,27+/m1/s1
SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

The compound 3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid incorporates several key structural components:

  • A benzimidazole core substituted with an ethoxy group at position 2 and a carboxylic acid at position 4

  • A biphenyl system connected to the benzimidazole via a methylene bridge

  • A tetrazole ring linked to the biphenyl system

  • A trihydroxyoxan (sugar) component with a carboxylic acid group

The structural complexity of this molecule provides multiple sites for biological interactions, potentially enhancing its pharmacological profile. The benzimidazole core serves as a stable platform for drug development, as established in previous research on related compounds .

Physical and Chemical Properties

Table 1. Physicochemical Properties of 3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid

PropertyValue
Molecular FormulaC30H28N6O9
Molecular Weight616.6 g/mol
Physical AppearancePresumed crystalline solid
SolubilityExpected solubility in polar organic solvents; limited water solubility due to aromatic rings balanced by hydrophilic groups
Hydrogen Bond DonorsMultiple -OH and -COOH groups
Hydrogen Bond AcceptorsMultiple N and O atoms
Log P (estimated)Moderate to low due to polar functional groups
pKa (estimated)Multiple acidic groups (carboxylic acids)

The presence of both lipophilic (benzimidazole, biphenyl) and hydrophilic (carboxylic acids, hydroxyl groups) moieties suggests this compound possesses amphiphilic properties, potentially affecting its membrane permeability and bioavailability. The multiple hydrogen bond donors and acceptors provide numerous opportunities for interactions with biological targets.

Stereochemistry and Configuration

The compound contains several stereogenic centers within the trihydroxyoxan ring system, specifically at positions 2S, 3R, 4R, and 5R. These defined stereochemical configurations are crucial for the compound's spatial arrangement and potential biological activities. The stereospecific arrangement of hydroxyl groups on the sugar component likely influences hydrogen bonding capabilities and interaction with biological targets, similar to patterns observed in other chiral polyhydroxylated compounds .

Structural Components Analysis

Benzimidazole Moiety

Benzimidazole is a heterocyclic aromatic organic compound consisting of fused benzene and imidazole rings. It appears as a white solid in the form of tabular crystals . The benzimidazole nucleus was discovered during research on vitamin B12 and has been established as a stable platform for drug development .

The benzimidazole component can be synthesized via condensation of o-phenylenediamine with formic acid or trimethyl orthoformate:

C6H4(NH2)2 + HC(OCH3)3 → C6H4N(NH)CH + 3 CH3OH

Benzimidazole demonstrates interesting chemical behavior, acting as a base when accepting protons:

C6H4N(NH)CH + H+ → [C6H4(NH)2CH]+

It can also be deprotonated with stronger bases:

C6H4N(NH)CH + LiH → Li[C6H4N2CH] + H2

In the target compound, the benzimidazole moiety is functionalized with an ethoxy group at position 2 and a carboxylic acid at position 4, which likely modifies its electronic properties and enhances its potential for specific biological interactions.

Tetrazole Group

The tetrazole moiety in the target compound serves as a critical functional group with significant pharmacological implications. Tetrazoles are known to function as bioisosteres for carboxylic acids in medicinal chemistry, providing similar biological effects while potentially offering improved pharmacokinetic properties.

In compounds similar to our target molecule, tetrazole rings have demonstrated the ability to form hydrogen bonds and participate in π-π stacking interactions. For example, studies on 4-(1H-tetrazol-5-yl)benzoic acid have shown that tetrazole groups can engage in hydrogen-bonding networks and π-π stacking with centroid-centroid distances of approximately 3.78 Å between tetrazole and benzene rings .

Carboxylic Acid Functionalities

The target compound contains two carboxylic acid groups:

  • One attached to the benzimidazole at position 4

  • Another as part of the trihydroxyoxan (sugar) component

These carboxylic acid groups significantly impact the compound's properties by:

The strategic positioning of these carboxylic acid groups at opposite ends of the molecule may create a dipolar character that influences the compound's orientation in biological environments.

Trihydroxyoxan (Sugar) Component

  • The multiple hydroxyl groups enhance water solubility and provide hydrogen bonding sites

  • The defined stereochemistry (2S,3R,4R,5R) creates a specific three-dimensional arrangement

  • The sugar component may facilitate recognition by carbohydrate-binding proteins

  • The combination of the carboxylic acid with the hydroxyl-rich sugar moiety creates a highly polar region contrasting with the more lipophilic benzimidazole-biphenyl portion

Similar sugar-aromatic hybrid structures have demonstrated interesting biological properties, as seen in research on benzimidazole-fused iminosugars synthesized through tandem β-fragmentation-intramolecular cyclization reactions .

Biological Activity and Applications

Antioxidant Properties

Preliminary studies have indicated that the compound exhibits antioxidant properties, which may protect cells from oxidative stress. This activity could be attributed to:

  • The electron-rich benzimidazole system that can donate electrons to neutralize free radicals

  • The tetrazole ring's ability to participate in electron transfer processes

  • The multiple hydroxyl groups on the sugar component that can scavenge free radicals

  • The carboxylic acid groups that may contribute to metal-chelating properties

The antioxidant capacity of this compound suggests potential applications in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.

The complex nature of this molecule, with multiple pharmacophores, suggests it could interact with various biological targets, potentially offering multifunctional therapeutic benefits.

Structure-Activity Relationship Considerations

The biological activity of this compound likely depends on specific structural features:

Molecular docking studies, similar to those employed for other bioactive compounds, could provide valuable insights into potential binding modes with biological targets .

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of this compound would typically include:

  • NMR Spectroscopy:

    • 1H NMR would show characteristic signals for aromatic protons (δ 7.0-8.5 ppm), ethoxy group (δ 1.2-4.5 ppm), and sugar protons (δ 3.5-5.5 ppm)

    • 13C NMR would confirm the carbon framework including carbonyl carbons (δ 165-175 ppm)

    • 2D techniques (COSY, HSQC, HMBC) would help establish connectivity between structural components

  • IR Spectroscopy:

    • Characteristic bands for OH stretching (~3300-3500 cm-1)

    • C=O stretching for carboxylic acids (~1700-1725 cm-1)

    • C=N and aromatic ring vibrations (1400-1600 cm-1)

    • Fingerprint region patterns unique to this structure

  • Mass Spectrometry:

    • Molecular ion peak at m/z approximately 616

    • Fragmentation pattern involving loss of carboxylic acid groups, sugar moiety, and other structural components

Crystallographic Studies

X-ray crystallography would provide definitive structural information:

  • Bond lengths and angles throughout the molecule

  • Confirmation of stereochemistry at the sugar component

  • Intramolecular and intermolecular hydrogen bonding patterns

  • Crystal packing arrangements that may inform on potential molecular interactions

Similar crystallographic studies on related compounds, such as 4-(1H-tetrazol-5-yl)benzoic acid, have revealed important insights into hydrogen-bonding networks and π-π stacking interactions .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) would be essential for:

  • Confirming compound purity

  • Monitoring synthesis reactions and product formation

  • Stability studies under various conditions

  • Metabolite identification in biological systems

  • Quantitative analysis in various matrices

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